Cas no 5832-43-9 (4-methyl-5-nitro-pyridine-2-carboxylic acid)
4-methyl-5-nitro-pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-5-nitropicolinic acid
- 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID
- 4-methyl-5-nitropyridine-2-carboxylic acid
- 4-Methyl-5-nitro-pyridin-2-carbonsaeure
- 4-methyl-5-nitro-pyridine-2-carboxylic acid
- QC-3974
- RW1159
- SY106232
- 4-Methyl-5-nitropicolinicacid
- CS-0035979
- DB-006871
- WRCSKWMCSRGUTG-UHFFFAOYSA-N
- DS-12744
- DTXSID40496645
- AKOS006287014
- 5832-43-9
- MFCD07368386
- SCHEMBL5252542
-
- MDL: MFCD07368386
- Inchi: 1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11)
- InChI Key: WRCSKWMCSRGUTG-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)C(=CN=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 182.03300
- Monoisotopic Mass: 182.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 96Ų
Experimental Properties
- Density: 1.477
- Boiling Point: 388.667°C at 760 mmHg
- Flash Point: 188.859°C
- Refractive Index: 1.608
- PSA: 96.01000
- LogP: 1.51960
4-methyl-5-nitro-pyridine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methyl-5-nitro-pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 144393-1g |
4-Methyl-5-nitropicolinic acid, 95% |
5832-43-9 | 95% | 1g |
$533.00 | 2023-09-09 | |
| Matrix Scientific | 144393-5g |
4-Methyl-5-nitropicolinic acid, 95% |
5832-43-9 | 95% | 5g |
$1599.00 | 2023-09-09 | |
| TRC | M342175-10mg |
4-Methyl-5-nitro-2-pyridinecarboxylic Acid |
5832-43-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342175-50mg |
4-Methyl-5-nitro-2-pyridinecarboxylic Acid |
5832-43-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M342175-100mg |
4-Methyl-5-nitro-2-pyridinecarboxylic Acid |
5832-43-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67560-250mg |
4-Methyl-5-nitropicolinic acid |
5832-43-9 | 250mg |
¥556.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67560-1g |
4-Methyl-5-nitropicolinic acid |
5832-43-9 | 1g |
¥1106.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67560-100mg |
4-Methyl-5-nitropicolinic acid |
5832-43-9 | 100mg |
¥376.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M67560-5g |
4-Methyl-5-nitropicolinic acid |
5832-43-9 | 5g |
¥4436.0 | 2021-09-08 | ||
| Alichem | A029207568-5g |
4-Methyl-5-nitropicolinic acid |
5832-43-9 | 95% | 5g |
$894.30 | 2023-09-01 |
4-methyl-5-nitro-pyridine-2-carboxylic acid Suppliers
4-methyl-5-nitro-pyridine-2-carboxylic acid Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-methyl-5-nitro-pyridine-2-carboxylic acid
Introduction to 4-methyl-5-nitro-pyridine-2-carboxylic acid (CAS No. 5832-43-9)
4-methyl-5-nitro-pyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5832-43-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic carboxylic acid derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both a methyl group and a nitro group on the pyridine ring imparts unique electronic and steric properties, making it a valuable scaffold for the synthesis of biologically active molecules.
The compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely prevalent in natural products and pharmacologically relevant molecules. Pyridine derivatives exhibit a broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory effects to more specialized applications in central nervous system (CNS) disorders and anticancer therapies. The specific substitution pattern in 4-methyl-5-nitro-pyridine-2-carboxylic acid contributes to its distinct reactivity and functionality, enabling its use as an intermediate in the synthesis of more complex structures.
In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic purposes. The nitro group, in particular, serves as a versatile handle for further functionalization through reduction or coupling reactions, while the carboxylic acid moiety allows for amide bond formation, a common strategy in drug design. This dual functionality makes 4-methyl-5-nitro-pyridine-2-carboxylic acid a promising candidate for exploring new pharmacophores.
One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors. Researchers have leveraged its structural features to design molecules that interact with specific biological targets. For instance, studies have demonstrated its utility in generating derivatives that modulate enzyme activity or receptor binding. The methyl group at position 4 and the nitro group at position 5 create a favorable environment for hydrogen bonding and π-stacking interactions, which are critical for achieving high affinity and selectivity in drug candidates.
The carboxylic acid group at position 2 further enhances the compound's versatility by enabling conjugation with other biomolecules or by serving as a precursor for ester or amide derivatives. These modifications can fine-tune the physicochemical properties of the resulting compounds, such as solubility, metabolic stability, and bioavailability. Such flexibility is invaluable in optimizing lead compounds for preclinical and clinical development.
Recent advancements in computational chemistry have also facilitated the exploration of 4-methyl-5-nitro-pyridine-2-carboxylic acid derivatives. Molecular modeling techniques allow researchers to predict binding modes and interactions with biological targets with increasing accuracy. This has led to the identification of novel analogs with enhanced potency or reduced toxicity profiles. By integrating experimental data with computational insights, scientists can accelerate the discovery process and identify promising candidates for further investigation.
The pharmaceutical industry has shown particular interest in pyridine-based scaffolds due to their well-documented pharmacological properties. Several marketed drugs contain pyridine moieties, underscoring their importance as pharmacophores. 4-methyl-5-nitro-pyridine-2-carboxylic acid represents an excellent starting point for designing next-generation therapeutics targeting various diseases. Its structural features provide a balance between reactivity and stability, making it suitable for both academic research and industrial applications.
In conclusion, 4-methyl-5-nitro-pyridine-2-carboxylic acid (CAS No. 5832-43-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique substitution pattern enables diverse functionalization strategies, making it a valuable building block for drug discovery efforts. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.
5832-43-9 (4-methyl-5-nitro-pyridine-2-carboxylic acid) Related Products
- 30651-24-2(5-nitropyridine-2-carboxylic acid)
- 59290-85-6(3-Nitropyridine-2-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)